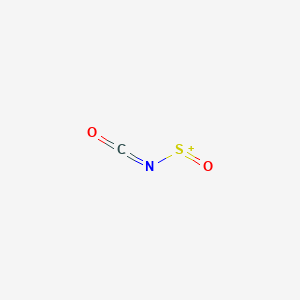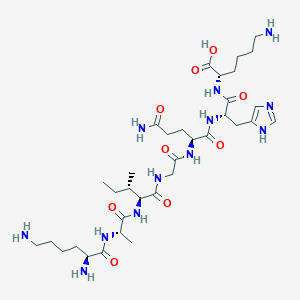
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Vorbereitungsmethoden
The synthesis of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Trifluoromethylation: Addition of trifluoromethyl groups to the phenyl ring.
Azetidin-3-ol Formation: Cyclization to form the azetidin-3-ol ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds such as:
3-Vinylazetidin-3-ols: These compounds also contain an azetidin-3-ol ring but differ in the presence of a vinyl group instead of trifluoromethyl and nitro groups.
3-Vinyloxetan-3-ols: Similar to azetidin-3-ols but with an oxetane ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
919357-22-5 |
|---|---|
Molekularformel |
C9H7F3N2O3 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
1-(2,3,6-trifluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H7F3N2O3/c10-5-1-6(14(16)17)7(11)8(12)9(5)13-2-4(15)3-13/h1,4,15H,2-3H2 |
InChI-Schlüssel |
ZRZGLULIBKEHQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)



![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)



![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)

![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)

![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
